3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-
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Overview
Description
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl- is a chemical compound with a complex structure that includes a pyridine ring, a carboxamide group, and an amino group substituted with a 2-amino-2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl- typically involves the reaction of 3-pyridinecarboxylic acid with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and distillation may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original amino groups.
Scientific Research Applications
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-
- 3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N-methyl-
- 3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-diethyl-
Uniqueness
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H20N4O |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
6-[(2-amino-2-methylpropyl)amino]-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H20N4O/c1-12(2,13)8-15-10-6-5-9(7-14-10)11(17)16(3)4/h5-7H,8,13H2,1-4H3,(H,14,15) |
InChI Key |
BOONXXVQCYRCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=C1)C(=O)N(C)C)N |
Origin of Product |
United States |
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